Structural Specificity for Baricitinib Synthesis: A Defined Intermediate vs. Functional Alternatives
2-(Azetidin-3-yl)acetonitrile is a direct synthetic precursor to the key baricitinib intermediate, 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile [1]. While alternative azetidine derivatives like (1-Methyl-azetidin-3-yl)-acetonitrile and 2-(Azetidin-3-ylidene)acetonitrile are available, they lack the precise substitution required for this validated, high-yielding route to an approved pharmaceutical. The published synthetic route achieves a 78% overall yield from tert-butyl 3-oxoazetidine-1-carboxylate to 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile, a process in which the title compound's core structure is essential [1].
| Evidence Dimension | Synthetic Utility in Drug Manufacturing |
|---|---|
| Target Compound Data | Validated core scaffold for baricitinib intermediate synthesis |
| Comparator Or Baseline | 2-(Azetidin-3-ylidene)acetonitrile, (1-Methyl-azetidin-3-yl)-acetonitrile |
| Quantified Difference | Not directly applicable; the difference is qualitative (validated vs. unvalidated for a specific drug synthesis) |
| Conditions | Multi-step organic synthesis |
Why This Matters
For procurement related to baricitinib or JAK inhibitor research, this specific intermediate is non-substitutable due to its defined role in a published, high-yield synthesis.
- [1] Patil, S. B., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. *BMC Chemistry*, 13(1), 119. View Source
